Lacidipine Monomethyl Ester
Overview
Description
Lacidipine Monomethyl Ester is a compound with the molecular formula C25H31NO6 . It is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity . It is used in the treatment of hypertension .
Synthesis Analysis
Analytical techniques have been proposed for the determination of Lacidipine in pharmaceutical dosage forms, in pure form, and in biological fluids . These techniques include UV/visible spectrophotometry, spectrofluorimetry, high-performance liquid chromatography, high-performance thin-layer chromatography, electro-analytical methods, bioanalytical methods, and others .Molecular Structure Analysis
The molecular structure of Lacidipine Monomethyl Ester includes a dihydropyridine ring, which is responsible for its activity . The IUPAC name for this compound is 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate .Scientific Research Applications
Anti-Atherosclerotic Potential
Lacidipine has demonstrated significant anti-atherosclerotic potential. It reduces the development of atherosclerotic lesions in experimental models, such as the apoE-deficient mouse, without impacting plasma lipid levels. It also reduces plasma endothelin concentrations, which are associated with atherosclerosis progression (Cristofori et al., 2000). Additionally, lacidipine's protective effect on myocardial remodeling has been observed, which is mediated by the suppression of GRP78 and CHOP expressions in rats, indicating its potential to prevent left ventricular hypertrophy (Ge et al., 2015).
Enhanced Drug Delivery Systems
The drug's low oral bioavailability has led to research into alternative delivery methods, such as intranasal nano-sized glycerosomes, to improve its efficacy. These glycerosomes have shown enhanced ex vivo permeation and are considered a safe and effective platform for intranasal delivery of lacidipine (Naguib et al., 2020). Another study focused on lacidipine-loaded niosomal gel for transdermal delivery, which showed significant enhancement in skin permeation and a marked reduction in blood pressure compared to the oral suspension, indicating its efficiency as a nano vesicular carrier for transdermal delivery (Qumbar et al., 2017).
Antioxidant Properties
Lacidipine exhibits antioxidant properties and can reduce the intracellular production of reactive oxygen species. This antioxidant activity seems to be a specific feature of lacidipine compared to other dihydropyridine-based calcium antagonists (Cominacini et al., 2003).
Influence on Blood Pressure and Endothelial Function
Studies have explored the effects of lacidipine on blood pressure and endothelial function in hypertensive patients, including those with diabetes. Lacidipine has been shown to effectively reduce blood pressure without significantly improving endothelial-dependent vasodilatation (Kim et al., 2010).
Photostability Studies
Research has also been conducted on the photostability of lacidipine, investigating its degradation under UV-A radiation exposure and proposing a photodegradation pathway, which is essential for understanding its stability and effectiveness in various conditions (De Filippis et al., 2002).
Mechanism of Action
Target of Action
Lacidipine Monomethyl Ester primarily targets the voltage-dependent L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is a key factor in muscle contraction and neurotransmitter release .
Mode of Action
Lacidipine Monomethyl Ester acts by blocking the voltage-dependent L-type calcium channels . This prevents the transmembrane influx of calcium ions, which are intracellular messengers or activators in excitable cells including vascular smooth muscles . The blockage of these channels ultimately leads to the relaxation of vascular smooth muscles, causing vasodilation and a reduction in blood pressure .
Future Directions
Lacidipine has been found to lower blood pressure effectively in patients with mild-to-moderate hypertension and significantly improves arterial stiffness . Future research may focus on further understanding the protective role of Lacidipine in endothelial senescence, oxidative stress, and inflammatory injury .
properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-8-31-24(29)21-16(3)26-15(2)20(23(28)30-7)22(21)18-12-10-9-11-17(18)13-14-19(27)32-25(4,5)6/h9-14,22,26H,8H2,1-7H3/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPBBLKDRVRCO-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102883 | |
Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lacidipine Monomethyl Ester | |
CAS RN |
103890-81-9 | |
Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103890-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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